N-Cyclohexyl-N,N'-dimethylurea
Description
Contextualization of Urea (B33335) Derivatives in Contemporary Chemical Science
Urea derivatives represent a significant class of organic compounds that have garnered substantial attention across various scientific disciplines. ontosight.ai The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, possesses the unique ability to form stable hydrogen bonds with various biological targets. This capacity is central to their role in medicinal chemistry and drug design, where they are integral to numerous bioactive compounds and clinically approved therapies. nih.govnih.gov The interactions facilitated by the urea moiety are crucial for dictating biological activity and drug properties. nih.gov Consequently, urea derivatives are widely utilized in the development of a broad spectrum of therapeutic agents. ontosight.ainih.gov Beyond pharmaceuticals, their applications extend to material science and organocatalysis. nih.gov
The synthesis of urea-containing compounds has traditionally involved reagents like phosgene (B1210022) and isocyanates. nih.gov However, due to safety and environmental concerns associated with these traditional methods, newer, safer synthetic routes are being explored. nih.govacs.org The versatility of the urea scaffold allows for extensive chemical modification, enabling the fine-tuning of physicochemical and conformational properties to achieve desired biological effects. nih.govnih.gov
Significance of N-Cyclohexyl Substitution in Urea Frameworks
The introduction of a cyclohexyl group onto the urea framework significantly influences the molecule's properties and potential applications. The bulky and hydrophobic nature of the cyclohexyl ring can impact the compound's solubility, lipophilicity, and ability to cross biological membranes. ontosight.aisolubilityofthings.com This substitution plays a key role in the conformational preferences of the urea derivative. acs.org
In the context of medicinal chemistry, the cyclohexyl moiety can contribute to the binding affinity of the molecule to its target receptor or enzyme. ontosight.ai For instance, in the development of the antipsychotic drug cariprazine, a derivative of N-Cyclohexyl-N,N'-dimethylurea, the cyclohexyl group is a critical structural component. google.comnih.govgoogle.com The specific stereochemistry of the cyclohexyl ring, such as a trans configuration, can be crucial for biological activity. google.comgoogleapis.com The synthesis of such derivatives often involves reactions with cyclohexylamine (B46788) or cyclohexyl isocyanate. ontosight.aichemsrc.com
Scope and Research Trajectories for this compound
This compound, also known as 3-Cyclohexyl-1,1-dimethylurea, is a trisubstituted urea derivative. chemicalbook.com Research into this specific compound and its analogues is primarily driven by its role as a key intermediate in the synthesis of pharmaceuticals. google.comchemicalbook.com
A significant area of investigation is the development of efficient and scalable synthetic processes for this compound and its derivatives. google.comgoogle.com This includes exploring different reagents and reaction conditions to improve yield, purity, and cost-effectiveness for industrial production. google.com For example, a patent describes a preparation method that avoids certain harsh reagents, making the process more suitable for large-scale manufacturing. google.com
Furthermore, research is ongoing to understand the structure-activity relationships of this compound derivatives. This involves synthesizing and evaluating new analogues to explore their potential as therapeutic agents for various conditions. The study of its physical and chemical properties, such as its hydrogen-bonding capabilities, provides a deeper understanding of its behavior and potential interactions in biological systems. nih.govresearchgate.net
Interactive Data Tables
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| Melting Point | 157.2-158 °C |
| Boiling Point (Predicted) | 328.6±9.0 °C |
| Density (Predicted) | 0.99±0.1 g/cm³ |
| pKa (Predicted) | 13.97±0.20 |
| Data sourced from multiple chemical databases. chemicalbook.comechemi.com |
Structure
3D Structure
Properties
CAS No. |
57322-96-0 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-cyclohexyl-1,3-dimethylurea |
InChI |
InChI=1S/C9H18N2O/c1-10-9(12)11(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,10,12) |
InChI Key |
DWWWACSNPYTPQY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N Cyclohexyl N,n Dimethylurea
Advanced Synthetic Routes to Substituted Urea (B33335) Compounds
The formation of the urea moiety in N-Cyclohexyl-N,N'-dimethylurea can be accomplished through several advanced synthetic strategies. These methods primarily involve the formation of a carbon-nitrogen bond through various activation and coupling techniques.
Carbonylation Reactions in this compound Synthesis
Carbonylation reactions, which involve the introduction of a carbonyl group between two amine functionalities, are a direct approach to urea synthesis. In the context of this compound, this would involve the carbonylation of cyclohexylamine (B46788) and dimethylamine (B145610). These reactions can be mediated by various carbonyl sources, including phosgene (B1210022) and its derivatives, or through catalytic processes using carbon monoxide.
Modern approaches often seek to avoid highly toxic reagents like phosgene. Catalytic systems, for instance, using palladium catalysts, can facilitate the oxidative carbonylation of amines. While specific examples for this compound are not extensively detailed in readily available literature, the general principle involves the reaction of the constituent amines with a carbon monoxide source under catalytic conditions.
Amination and Alkylation Strategies for Urea Formation
Amination and alkylation strategies for the formation of this compound typically involve the stepwise construction of the urea molecule. A common and highly effective method is the reaction of an isocyanate with an amine. prepchem.com In this approach, one of the amine precursors is first converted into a more reactive intermediate.
For the synthesis of this compound, two primary pathways based on this strategy are plausible:
Reaction of Cyclohexyl Isocyanate with Dimethylamine: Cyclohexyl isocyanate, which can be prepared from cyclohexylamine, serves as an electrophilic carbonyl source. The subsequent nucleophilic attack by dimethylamine leads to the formation of the target urea. This is a widely used method for creating unsymmetrical ureas. prepchem.com
Reaction of Cyclohexylamine with N,N-Dimethylcarbamoyl Chloride: In this alternative route, dimethylamine is first converted to N,N-dimethylcarbamoyl chloride, a reactive acyl chloride. googleapis.com This intermediate then reacts with cyclohexylamine to form this compound. googleapis.com This method also benefits from the high reactivity of the carbamoyl (B1232498) chloride intermediate.
The choice between these pathways often depends on the availability and reactivity of the starting materials and the desired reaction conditions.
Nucleophilic Addition Approaches to this compound
The core of many urea synthesis methods is a nucleophilic addition reaction. The most prominent example in the context of this compound is the addition of dimethylamine to cyclohexyl isocyanate. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This reaction is typically efficient and proceeds readily, often without the need for a catalyst.
The general reaction is as follows:
Cyclohexyl-N=C=O + (CH₃)₂NH → Cyclohexyl-NH-C(=O)-N(CH₃)₂
This method is advantageous due to its high atom economy and the often-spontaneous nature of the reaction. The conditions can usually be kept mild, making it a favored approach in many synthetic applications.
Catalyst-Free and Green Chemistry Synthesis Approaches for N-Substituted Ureas
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For urea synthesis, this has led to the exploration of catalyst-free and solvent-free conditions. One notable green chemistry approach involves the reaction of amines with a source of the carbonyl group in an aqueous medium, avoiding the use of volatile organic solvents.
While a specific catalyst-free synthesis for this compound is not prominently documented, general methodologies for N-substituted ureas can be adapted. For instance, the reaction of an amine with an isocyanate can often proceed without a catalyst, especially with reactive amines like dimethylamine.
Precursor Chemistry and Intermediate Reactivity in this compound Synthesis
The successful synthesis of this compound is highly dependent on the chemistry of its precursors and the reactivity of the intermediates formed during the reaction.
Role of Cyclohexylamine Derivatives in Urea Formation
Cyclohexylamine is a primary aliphatic amine and a key building block for this compound. Its nucleophilic nature allows it to react with various carbonyl compounds to form the urea linkage. In the synthetic routes described, cyclohexylamine can either act directly as a nucleophile or be converted into a more reactive intermediate.
When reacting with N,N-dimethylcarbamoyl chloride, the primary amino group of cyclohexylamine attacks the carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride and the formation of the urea.
Alternatively, cyclohexylamine can be converted to cyclohexyl isocyanate. This is often achieved by reacting it with phosgene or a phosgene equivalent, such as triphosgene. google.com The resulting isocyanate is a highly reactive electrophile that readily undergoes nucleophilic attack by amines.
Methylamine (B109427) and Dimethylamine Precursors in Urea Synthesis
The synthesis of substituted ureas, including this compound, fundamentally relies on the use of amine precursors to introduce the desired substituent groups onto the urea backbone. Methylamine and dimethylamine are common precursors for introducing methyl groups. One established method for the synthesis of dimethylurea involves the reaction of methylamine with phosgene in an aqueous medium. google.com In this process, gaseous phosgene is introduced into an aqueous solution of methylamine, with a caustic alkali added to neutralize the acid formed during the reaction. google.com High yields of dimethylurea, around 90%, have been reported using this method. google.com
Another approach involves the reaction of urea with dimethylamine in a substantially anhydrous system under elevated temperature and pressure. google.com This method is reported to produce essentially quantitative yields of N,N-dimethylurea. google.com The proposed reaction pathway suggests that urea first equilibrates into ammonia (B1221849) and cyanic acid, with the cyanic acid then reacting with dimethylamine to form the final product. google.com The presence of water is avoided as it can react with cyanic acid to produce carbon dioxide and ammonia, a competing reaction that would lower the yield. google.com
For the synthesis of an asymmetrically substituted urea like this compound, a multi-step process or the use of specific isocyanates is generally required. For instance, cyclohexyl isocyanate can be reacted with dimethylamine. Alternatively, a multi-component reaction approach, which has been successful in synthesizing N-cyclohexyl thiourea (B124793) derivatives from an isocyanide, an amine, and sulfur, could be adapted for urea synthesis. researchgate.net
Table 1: Overview of Precursor Roles in Urea Synthesis
| Precursor | Role in Synthesis | Common Reactant | Key Condition |
|---|---|---|---|
| Methylamine | Source of a single methyl group on a urea nitrogen. google.com | Phosgene | Aqueous medium, presence of a caustic alkali. google.com |
| Dimethylamine | Source of two methyl groups on a single urea nitrogen. google.com | Urea | Anhydrous system, elevated temperature and pressure. google.com |
| Cyclohexylamine | Provides the cyclohexyl group. | Isocyanate or Phosgene derivative | Typically in an organic solvent. |
| Cyclohexyl isocyanate | Provides both the carbonyl group and the cyclohexyl substituent. | Dimethylamine | Controlled reaction conditions to ensure specific substitution. |
Optimization of Reaction Conditions and Yield Enhancement for this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired urea derivative. Key parameters that are often manipulated include temperature, pressure, and the solvent system.
Temperature and pressure are critical variables in the formation of the urea bond. For the synthesis of N,N-dimethylurea from urea and dimethylamine, the reaction is typically conducted at temperatures between 110°C and 150°C. google.com The lower temperature limit is to ensure a homogenous liquid system, while the upper limit is dictated by the critical temperature of dimethylamine. google.com A preferred temperature range is cited as 125°C to 130°C. google.com
Pressure also plays a significant role, particularly when dealing with gaseous reactants like dimethylamine. The synthesis of N,N-dimethylurea is carried out under autogenous pressure in a sealed reactor. google.com In other chemical reactions, such as the electrochemical synthesis of ammonia, it has been demonstrated that increasing pressure can enhance the reaction rate by increasing the concentration of gaseous reactants at the electrode surface. mdpi.com Similarly, in urea synthesis, elevated pressure can increase the concentration of amine reactants in the liquid phase, thereby promoting the reaction. The interplay between temperature and pressure is vital; for instance, in nitrogen reduction reactions, a combined increase in both temperature and pressure resulted in a five-fold enhancement in the production rate compared to ambient conditions. mdpi.com
Table 2: Temperature and Pressure Effects on Urea Synthesis
| Parameter | Effect on Reaction | Optimized Range (for Dimethylurea) | Rationale |
|---|---|---|---|
| Temperature | Increases reaction rate. | 110°C - 150°C google.com | Ensures a homogenous liquid phase and sufficient kinetic energy for the reaction. google.com |
| Pressure | Increases concentration of gaseous reactants. | Autogenous google.com | Maintains reactants in the liquid phase and enhances reaction kinetics. google.commdpi.com |
The choice of solvent can significantly impact the efficiency of urea synthesis. For the reaction of methylamine with phosgene, an aqueous medium has been shown to be effective, which was contrary to earlier beliefs that an organic solvent was essential due to the reactivity of phosgene with water. google.com In this case, water serves as a suitable medium for dissolving the methylamine. google.com
Conversely, the synthesis of N,N-dimethylurea from urea and dimethylamine necessitates a substantially anhydrous system. google.com The presence of water is detrimental as it can lead to the hydrolysis of the cyanic acid intermediate, thereby reducing the yield. google.com In some modern synthetic approaches, solvent-free conditions are employed, such as in the Biginelli condensation to produce N,N'-disubstituted-4-aryl-3,4-dihydropyrimidinones, which can be an environmentally favorable option. sigmaaldrich.com The selection of a solvent often depends on the solubility of the reactants and the desired reaction temperature and pressure.
Following the synthesis, the isolation and purification of the urea derivative are essential to obtain a product of high purity. A common initial step is the removal of the solvent, if one was used. For solid products, filtration is a straightforward method for isolation. For example, in the synthesis of thiourea derivatives, the crystallized products were isolated by simple filtration after the removal of a co-solvent. researchgate.net
Further purification can be achieved through recrystallization. This technique relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent and then allowed to cool, causing the pure compound to crystallize out. The choice of solvent is critical for successful recrystallization.
Chromatographic techniques, such as column chromatography, are also widely used for the purification of organic compounds, including urea derivatives. This method separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is key to optimizing the synthesis and minimizing the formation of byproducts.
The formation of the urea linkage can proceed through several mechanistic pathways, depending on the reactants. When urea and an amine are used, the proposed mechanism involves the initial decomposition of urea into ammonia and cyanic acid. google.com The cyanic acid is then attacked by the amine, in this case, a mixture of cyclohexylamine and dimethylamine or their precursors, to form the substituted urea. google.com
In syntheses involving isocyanates, the mechanism is more direct. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This results in the formation of a new carbon-nitrogen bond and, after a proton transfer, the final urea product. For this compound, this would involve the reaction of cyclohexyl isocyanate with dimethylamine.
Kinetic studies on the nitrosation of N,N'-dimethylurea suggest that the reaction can involve a slow proton transfer step. rsc.org This indicates the formation of an intermediate species, and the rate of its formation and subsequent reaction can be influenced by factors such as the presence of a base. rsc.org While this is for a subsequent reaction of the urea, it highlights the potential for complex mechanistic steps involving proton transfer in reactions involving the urea moiety.
A proposed mechanism for the formation of an N-acylurea as a side product in a different reaction provides insight into the reactivity of urea-like structures. researchgate.net This suggests that under certain conditions, the nitrogen atoms of the urea can participate in further reactions, which is a consideration when designing the synthesis of a specific substituted urea to avoid unwanted byproducts. researchgate.net
Kinetic Studies of Cyclohexyl- and Dimethyl-Substituted Urea Reactions
The formation of this compound results from the nucleophilic addition of dimethylamine to cyclohexyl isocyanate. The kinetics of this reaction are representative of the broader class of reactions between isocyanates and amines, which are known to be exceedingly fast. researchgate.netpoliuretanos.net The rate of urea formation is significantly influenced by the structure of both the isocyanate and the amine, specifically the electronic and steric effects of the substituents. poliuretanos.net
In the case of this compound synthesis, the reactants are a secondary aliphatic amine (dimethylamine) and an aliphatic isocyanate (cyclohexyl isocyanate). Generally, the reaction of isocyanates with amines is much faster than with alcohols or water. researchgate.net Aliphatic amines, in turn, are more reactive than aromatic amines due to their higher basicity. poliuretanos.net
The reaction rate is influenced by the steric hindrance around the nitrogen atom of the amine and the electrophilicity of the isocyanate's carbonyl carbon. The cyclohexyl group on the isocyanate is a bulky, non-polar, electron-donating group. This can slightly reduce the electrophilicity of the isocyanate carbon compared to aromatic isocyanates, which benefit from electron-withdrawing effects. pcimag.com
Dimethylamine is a secondary amine with minimal steric hindrance provided by the two methyl groups. The general order of reactivity for amines with isocyanates is primary aliphatic amines > secondary aliphatic amines > aromatic amines. researchgate.net This trend is primarily attributed to a combination of the amine's basicity and the steric accessibility of the nitrogen lone pair. While primary amines are generally more reactive, the reaction with secondary amines like dimethylamine is still very rapid. umn.edu
Detailed kinetic studies providing specific rate constants for the reaction between cyclohexyl isocyanate and dimethylamine are not extensively available in the reviewed literature. However, the relative reactivity of various active hydrogen compounds with isocyanates provides a clear indication of the reaction's speed.
Table 1: Relative Reaction Rates of Isocyanates with Active Hydrogen Compounds
| Active Hydrogen Compound | Typical Structure | Relative Reaction Rate* |
| Primary Aliphatic Amine | R-NH₂ | 100,000 |
| Secondary Aliphatic Amine | R₂NH | 20,000 - 50,000 |
| Primary Aromatic Amine | Ar-NH₂ | 200 - 300 |
| Primary Hydroxyl | R-CH₂-OH | 100 |
| Water | H₂O | 100 |
| Urethane | R-NH-CO-OR' | 1 |
| Urea | R-NH-CO-NH-R' | 0.1 |
| Relative rates are approximate and can vary based on specific reactants, solvents, and catalysts. |
The data in Table 1 illustrates that secondary aliphatic amines, such as dimethylamine, react with isocyanates at a rate that is several orders of magnitude faster than alcohols or water. This high reactivity means that the formation of this compound is typically a very rapid process, often proceeding to completion quickly under standard reaction conditions without the need for catalysis. researchgate.net
The uncatalyzed reaction between an isocyanate and an amine is generally considered to be a second-order reaction, being first order with respect to both the isocyanate and the amine concentration. The reaction mechanism is believed to proceed through a zwitterionic intermediate.
Further illustrating the influence of the isocyanate structure, studies on diisocyanates show that the reactivity of the two isocyanate groups can differ. While not directly applicable to the mono-functional cyclohexyl isocyanate, this data highlights the sensitivity of reaction kinetics to subtle structural changes.
Table 2: Relative Reactivity of Diisocyanate Groups with Hydroxyls
| Isocyanate | Rate Constant of the First NCO Group (k₁) | Rate Constant of the Second NCO Group (k₂) |
| Hexamethylene diisocyanate (HDI) | 1 | 0.5 |
| Dicyclohexylmethane-4,4'-diisocyanate (H₁₂MDI) | 0.57 | 0.4 |
| Isophorone diisocyanate (IPDI) | 0.62 | 0.23 |
| Relative reactivity is with hydroxyl groups and serves as a proxy for general electrophilicity. pcimag.com |
The data in Table 2, while pertaining to reactions with hydroxyls, suggests that the cyclohexyl moiety in H₁₂MDI imparts a moderate level of reactivity to the isocyanate group. It can be inferred that cyclohexyl isocyanate would exhibit similar reactivity characteristics in its reactions with amines.
Chemical Reactivity and Transformation Mechanisms of N Cyclohexyl N,n Dimethylurea
Electrophilic and Nucleophilic Reactions of the Urea (B33335) Moiety
The urea functional group contains nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing it to react with both electrophiles and nucleophiles.
Reactivity Towards Aldehydes and Ketones
Substituted ureas can react with aldehydes and ketones, although their reactivity is generally lower than that of primary ureas due to steric hindrance and the increased electron-donating effect of the alkyl substituents. The reaction typically involves the nucleophilic attack of a urea nitrogen atom on the carbonyl carbon of the aldehyde or ketone. While specific studies on N-Cyclohexyl-N,N'-dimethylurea are not prevalent, the general mechanism for related ureas involves the formation of an initial adduct which can then undergo further reactions, such as cyclization or condensation, depending on the reaction conditions and the structure of the reactants. For instance, the reaction of aldehydes with N,N'-disubstituted ureas can lead to the formation of various heterocyclic compounds.
Reactions with Inorganic Acids and Nitrous Acid
This compound, like other ureas, can act as a weak base and react with strong inorganic acids to form salts. The protonation typically occurs at the carbonyl oxygen. Studies on the interaction of urea with acids like sulfuric, nitric, and phosphoric acids have shown the formation of distinct compounds, and the stability of these adducts can be determined. cyberleninka.ru For example, urea nitrate (B79036) is a well-characterized compound formed from the reaction of urea with nitric acid. cyberleninka.ru
The reaction of substituted ureas with nitrous acid (HONO) is a key reaction for this class of compounds. Secondary amines, which can be considered structurally related to the N-H group in some ureas, are known to react with nitrous acid to form N-nitrosamines. Similarly, N-alkylureas can undergo nitrosation. The reaction of N-alkylnitrosoureas in aqueous acid involves the transfer of the nitroso group. Nitrourea itself is known to dearrange in aqueous solutions, indicating the reactivity of the urea moiety towards species derived from nitrous acid. pnas.org
Formaldehyde (B43269) Reactivity and Polymerization Behavior
The reaction of urea with formaldehyde is of immense industrial importance, forming the basis for urea-formaldehyde (UF) resins. ncsu.edu This reaction proceeds in two main stages: an initial addition reaction to form methylolureas, followed by a condensation stage to form a polymer network. dycknewmaterials.com
The first stage, hydroxymethylation, typically occurs under neutral or alkaline conditions (pH 7-8) where formaldehyde adds to the nitrogen atoms of urea. ncsu.edudycknewmaterials.com For a disubstituted urea like this compound, only the nitrogen atom bearing a hydrogen (the cyclohexyl-substituted nitrogen) would be available for this initial reaction, leading to a monohydroxymethyl derivative.
The second stage is a polycondensation reaction that occurs under acidic conditions (pH 4-6). ncsu.edudycknewmaterials.com The methylol groups react with other urea molecules, leading to the formation of methylene (B1212753) bridges (-CH2-) and sometimes ether linkages (-CH2-O-CH2-), releasing water in the process. dycknewmaterials.comcapitalresin.com This condensation builds up a cross-linked, thermosetting polymer network. youtube.com The final structure and properties of the resin are highly dependent on factors like the formaldehyde-to-urea molar ratio, pH, and reaction temperature. capitalresin.com
| Reaction Stage | Typical pH | Key Transformation |
| Hydroxymethylation | 7 - 8 (Alkaline) | Addition of formaldehyde to urea nitrogen to form methylol ureas. dycknewmaterials.com |
| Polycondensation | 4 - 6 (Acidic) | Reaction of methylol ureas to form methylene and ether bridges, creating a polymer network. dycknewmaterials.com |
Directed Metallation and Functionalization of this compound
Directed metallation is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The urea moiety can act as a directed metalation group (DMG), facilitating the deprotonation of a nearby C-H bond.
Lithiation Studies of Substituted Urea Derivatives
The concept of directed ortho metalation (DoM) involves a Lewis basic directing group on an aromatic ring that coordinates to an organolithium reagent, typically an alkyllithium like n-BuLi or sec-BuLi. baranlab.org This coordination directs the deprotonation to the ortho position of the ring. The urea group, particularly in N,N'-disubstituted forms, has been explored as a DMG. nih.gov The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups. nih.gov While much of the research has focused on N,N'-diaryl ureas, the principles can be extended to other substituted ureas. nih.gov The lithiation of ureas is a known process in organic synthesis, enabling further molecular modifications. nih.gov
Regioselectivity and Stereoselectivity in Functionalization Reactions
The regioselectivity of directed metallation is a key feature of the reaction. For aryl ureas, deprotonation occurs almost exclusively at the position ortho to the urea directing group. baranlab.orgnih.gov This high regioselectivity is a significant advantage over traditional electrophilic aromatic substitution reactions, which often yield mixtures of ortho and para isomers. baranlab.org
Conformational Dynamics and Isomerism of this compound Structures
The structure of this compound is not static; it is subject to various dynamic processes and isomeric forms that dictate its chemical behavior.
Tautomeric Equilibria in Urea Derivatives
Urea and its derivatives, including this compound, can theoretically exhibit tautomerism, a form of constitutional isomerism where isomers interconvert readily. The most common form is the keto-enol tautomerism, or in the case of ureas, a keto-imine equilibrium. quora.com In this equilibrium, the keto form (the standard urea structure) exists in balance with its iminol (or iso-urea) tautomer.
The equilibrium for a generic urea derivative is as follows: H₂N-C(=O)-NH₂ (Keto form) ⇌ HN=C(OH)-NH₂ (Iminol form) quora.com
For this compound, the equilibrium would involve the migration of a proton from a nitrogen atom to the carbonyl oxygen. However, for most simple ureas under standard conditions, the keto form is overwhelmingly favored due to the greater stability of the carbon-oxygen double bond compared to the carbon-nitrogen double bond.
Influence of Substituents on Molecular Conformation
The conformational landscape of urea derivatives is significantly influenced by the nature of the substituents on the nitrogen atoms. nih.gov The partial double-bond character of the C-N bonds, resulting from delocalization of nitrogen lone pairs into the carbonyl group, restricts free rotation and leads to the possibility of cis/trans isomerism. nih.govnih.gov
For N,N'-disubstituted ureas, three primary conformations are possible concerning the orientation of the substituents relative to the carbonyl group: trans,trans; cis,trans; and cis,cis. nih.gov
trans,trans: Both substituents are on opposite sides of the C-N bonds relative to the carbonyl group. This is often the most stable conformation for simple N,N'-disubstituted ureas.
cis,trans: One substituent is on the same side, and the other is on the opposite side.
cis,cis: Both substituents are on the same side.
In this compound, the presence of a bulky cyclohexyl group on one nitrogen and a methyl group on the other, along with a second methyl group on the first nitrogen, creates a complex energetic landscape. N-methylation is known to influence these conformational preferences. For instance, the sequential introduction of methyl groups to N,N'-diphenylurea can cause a shift from a preferred trans,trans conformation to a cis,cis conformation. nih.gov The specific conformational preference of this compound would depend on a balance between steric hindrance and electronic effects, with a strong likelihood of the bulkier cyclohexyl group adopting a trans position to the carbonyl oxygen to minimize steric strain.
| Conformation | Substituent Orientation | Relative Stability (General Trend) |
| trans,trans | Substituents on opposite sides of their respective C-N bonds. | Often most stable for less hindered ureas. nih.gov |
| cis,trans | One substituent cis, one trans. | Intermediate stability. |
| cis,cis | Substituents on the same side of their respective C-N bonds. | Can be favored with specific substitution patterns like N-methylation. nih.gov |
Stereochemical Aspects of Cyclohexyl Substitution
The cyclohexyl group itself introduces another layer of stereochemical complexity. The cyclohexane (B81311) ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. When substituted, the substituent can occupy either an axial or an equatorial position.
Complexation and Coordination Chemistry with Metal Centers
The urea functionality, characterized by a carbonyl oxygen and two nitrogen atoms, possesses lone pairs of electrons that enable it to act as a ligand in coordination complexes with metal ions. researchgate.net
N,N'-Dimethylurea as Ligand in Transition Metal Catalysis
Urea derivatives, including N,N'-dimethylurea (DMU), are versatile ligands in coordination chemistry and can be utilized in the formation of metal complexes. researchgate.net These complexes can have applications in catalysis. DMU typically coordinates to metal centers through the carbonyl oxygen atom, which acts as a Lewis base. This interaction is central to its role in forming stable complexes with various transition metals, such as iron(III), cobalt(II), and nickel(II). researchgate.netmdpi.com While the direct use of this compound in catalysis is not extensively documented in the provided search context, the behavior of the closely related N,N'-dimethylurea serves as an excellent model for its potential coordination chemistry. sigmaaldrich.com
Binding Modes and Coordination Geometries of Urea Ligands
The primary binding mode for urea-type ligands with hard or borderline metal centers is through the carbonyl oxygen atom. This O-coordination is generally preferred over N-coordination. When multiple urea ligands coordinate to a single metal center, they can form highly organized and stable structures.
For example, iron(III) can coordinate with six N,N'-dimethylurea ligands to form a [Fe(N,N'-dimethylurea)₆]³⁺ complex cation. mdpi.com In this complex, the six urea ligands arrange themselves around the central iron ion in an octahedral geometry. mdpi.com The ligands are coordinated via their oxygen atoms, creating a propeller-like arrangement. mdpi.com This type of octahedral coordination is a common geometry for transition metal complexes involving six monodentate ligands. researchgate.net
| Property | Description | Example |
| Binding Atom | The carbonyl oxygen is the typical donor atom for coordination with transition metals. | [Fe(N,N'-dimethylurea)₆]³⁺ mdpi.com |
| Coordination Number | Typically, up to six urea ligands can coordinate to a single metal ion. | [Co(DEU)₆]²⁺ (DEU = N,N'-diethylurea) researchgate.net |
| Coordination Geometry | The arrangement of ligands around the metal center is often octahedral. | Octahedral geometry in [Fe(DMU)₆]³⁺ complexes. mdpi.com |
Catalytic and Material Science Applications of N Cyclohexyl N,n Dimethylurea
N-Cyclohexyl-N,N'-dimethylurea in Organic Catalysis
The utility of this compound and its core N,N'-dimethylurea structure is notable in several areas of organic catalysis, ranging from its use in environmentally benign solvent systems to its role as a ligand in transition metal-catalyzed reactions.
While direct catalysis by this compound in condensation reactions is not extensively documented, the closely related N,N'-dimethylurea (DMU) is a key component in forming Deep Eutectic Solvents (DESs) that serve as effective catalysts. For instance, a DES formed from N,N'-dimethylurea and citric acid acts as a dual catalyst and green reaction medium for multicomponent condensation reactions, such as the synthesis of bis(indolyl)methanes and quinolines. scite.aiias.ac.in Similarly, a DES composed of N,N'-dimethylurea and L-(+)-tartaric acid has been successfully used as an environmentally benign, catalyst-free medium for the direct olefination of 2-methylquinoline-3-carboxylic acid with aromatic aldehydes. sioc-journal.cn These examples highlight the potential of the dimethylurea moiety, a core structural feature of this compound, to facilitate condensation reactions through the formation of catalytically active hydrogen-bonding networks within DESs. scite.ai
Urea (B33335) derivatives have emerged as a promising class of sterically undemanding ligands for palladium-catalyzed cross-coupling reactions. nih.gov Research has demonstrated that phosphine-urea ligands can be effective in a variety of C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig aminations. nih.govdigitellinc.com
In one innovative approach, a composite catalyst was prepared using electrospinning technology to create urea-Pd/PAN (polyacrylonitrile) nanofibers. researchgate.net These fibrous catalysts proved highly effective for Suzuki-Miyaura cross-coupling reactions under green conditions (air atmosphere, low temperature) and could be easily recovered and reused multiple times. researchgate.net The efficacy of these catalysts is attributed to the electron-rich active centers created by the urea ligands, which lower the activation energy for the oxidative addition step in the catalytic cycle. researchgate.net The development of N-arylureas as pro-ligands for palladium catalysis has also enabled challenging reactions like the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes, outperforming traditional phosphine (B1218219) ligands for certain sterically demanding substrates. nih.gov
| Cross-Coupling Reaction | Catalyst System | Key Feature of Urea Ligand | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Urea-Pd/PAN composite nanofibers | Creates electron-rich active centers; enables catalyst recovery and reuse. | researchgate.net |
| Suzuki-Miyaura, Stille, Negishi, Buchwald-Hartwig | Palladium with phosphine-urea ligands | Incorporates a Lewis-basic urea subunit to modulate catalytic activity. | nih.gov |
| Heteroannulation | Palladium with N-arylurea pro-ligands | Acts as a sterically undemanding ligand, enabling reactions with challenging substrates. | nih.gov |
Deep Eutectic Solvents (DESs) are mixtures of compounds that form a eutectic with a melting point far lower than the individual components. wikipedia.org N,N'-dimethylurea (also known as 1,3-dimethylurea) is an effective hydrogen bond donor for forming Type III DESs when mixed with quaternary ammonium (B1175870) salts or other hydrogen bond acceptors. wikipedia.orgresearchgate.net
These solvents are considered green alternatives to traditional ionic liquids and volatile organic compounds due to their low cost, low toxicity, and biodegradability. ias.ac.in For example, a mixture of urea and 1,3-dimethylurea (B165225) forms a DES that can be used to create solid dosage forms for water-insoluble pesticides, allowing for rapid release upon dissolution in water. researchgate.net Furthermore, DESs composed of N,N'-dimethylurea with organic acids like citric acid or tartaric acid have been shown to function as both the reaction medium and the catalyst for various organic syntheses. scite.aisioc-journal.cn Low melting mixtures formed between β-cyclodextrin derivatives and N,N'-dimethylurea have also been developed as sustainable solvents for immobilizing organometallic catalysts in reactions like hydroformylation and the Tsuji–Trost reaction. rsc.org
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference |
|---|---|---|---|---|
| Urea | 1,3-Dimethylurea | Eutectic Mixture | Matrix for solid pesticide formulations | researchgate.net |
| Citric Acid | N,N'-Dimethylurea | 2:3 | Catalyst and medium for multicomponent reactions | scite.ai |
| L-(+)-Tartaric Acid | 1,3-Dimethylurea | 3:7 | Medium for synthesis of quinoline (B57606) derivatives | sioc-journal.cn |
| β-Cyclodextrin derivatives | N,N'-Dimethylurea | Not specified | Solvent for recyclable catalytic systems | rsc.org |
Advanced Materials Science Applications
The urea functional group is integral to the development of various advanced materials, particularly in polymer chemistry. The ability of urea linkages to form strong hydrogen bonds imparts unique thermal and mechanical properties to these materials.
In the textile industry, there is a significant demand for finishing agents that provide easy-care properties like wrinkle resistance and dimensional stability without the use of formaldehyde (B43269), a known irritant. google.com N,N'-dimethylurea is a key intermediate in the production of these formaldehyde-free finishing agents. atamanchemicals.com
One of the most effective non-formaldehyde durable press agents is the reaction product of dimethylurea and glyoxal. cottoninc.com This adduct, known as N,N'-dimethyl-4,5-dihydroxyethyleneurea (DMeDHEU), can crosslink cellulose (B213188) fibers in fabrics like cotton and viscose. fibre2fashion.com This crosslinking prevents the fibers from swelling and shifting during washing, thereby imparting superior anti-wrinkle and anti-shrinkage properties. nbinno.comirispublishers.com Modified Dimethylol Dihydroxy Ethylene Urea (DMDHEU) resins are flagship products that offer excellent durability, resistance to chlorine, and a soft feel to the treated fabric, all while complying with stringent standards for low formaldehyde content. nbinno.comresiltextiles.commade-in-china.com
| Finishing Agent | Key Components | Primary Function | Key Advantage | Reference |
|---|---|---|---|---|
| DMeDHEU | N,N'-Dimethylurea + Glyoxal | Cellulose crosslinking | Completely formaldehyde-free | fibre2fashion.com |
| Modified DMDHEU | Urea, Glyoxal, Formaldehyde (modified to reduce free content) | Anti-wrinkle, anti-shrinkage | High reactivity and durability | nbinno.comirispublishers.com |
| Dimethylurea/Glyoxal Blends | Dimethylurea/Glyoxal + DMDHEU | Durable press finishing | Balances performance with good strength retention | cottoninc.com |
Urea and its derivatives serve as fundamental building blocks (monomers) in the synthesis of high-performance polymers like polyureas and poly(urethane-urea)s. rsc.orgwikipedia.org These materials are known for their excellent mechanical properties, which are derived from the extensive hydrogen bonding between urea linkages, creating well-defined hard segment domains within the polymer matrix. researchgate.netnih.gov
Recent advancements have focused on isocyanate-free synthesis routes, which use urea directly as a monomer to avoid the health and environmental hazards associated with isocyanates. rsc.orgresearchgate.net For example, a solvent-free melt polycondensation method combining urea with diamines can produce semi-aromatic polyureas with high thermal stability and a wide range of mechanical properties, from soft elastomers to high-modulus thermoplastics. rsc.org This approach allows for the direct synthesis of polyureas and segmented poly(dimethyl siloxane) polyureas that exhibit robust, ductile properties comparable to their isocyanate-derived counterparts, opening a pathway for more sustainable high-performance elastomers. researchgate.net Additionally, poly(urea ester)s, synthesized via polycondensation of di(hydroxyalkyl) ureas with dimethyl esters, represent a new family of biodegradable polymers with high melting temperatures, bridging the gap between traditional aliphatic and aromatic polyesters. nsf.gov
Role in Low Melting Mixtures (LMMs) for Solvent Applications
There is no available information in the searched scientific literature specifically detailing the role or application of this compound in the formation or use of low melting mixtures (LMMs) for solvent applications. Research in this area has focused on other urea derivatives, such as N,N'-dimethylurea, but data for the N-cyclohexyl substituted compound is not present in the reviewed sources.
Agrochemical Formulations and Mechanisms
Detailed research findings on the specific agrochemical applications of this compound are not available in the public domain based on the conducted searches. The following subsections reflect this lack of specific data.
Nitrogen Stabilization and Controlled Release Mechanisms
There is no specific information available concerning the use of this compound in nitrogen stabilization or its mechanisms for the controlled release of nitrogen in agrochemical formulations.
Urease Inhibition Properties of Related Urea Derivatives
While the inhibition of the urease enzyme is a known property of some urea derivatives, which helps in reducing nitrogen loss from urea-based fertilizers, no studies were found that specifically investigate the urease inhibition properties of this compound. Research has been conducted on other cyclohexyl urea derivatives, but direct data for this compound is absent.
Influence on Plant Growth Regulation
The potential for urea derivatives to exhibit cytokinin-like activity and influence plant growth is a subject of scientific interest. However, no specific studies or data were identified that describe the influence of this compound on plant growth regulation.
Spectroscopic Characterization and Theoretical Investigations of N Cyclohexyl N,n Dimethylurea
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide a detailed picture of the molecular architecture and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It identifies the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), providing information on the connectivity and spatial arrangement of atoms.
For N-Cyclohexyl-N,N'-dimethylurea, ¹H NMR spectroscopy would reveal distinct signals for each type of proton. The protons on the cyclohexyl ring would appear as a series of complex multiplets, with the proton on the nitrogen-bearing carbon (methine proton) shifted further downfield due to the electron-withdrawing effect of the nitrogen atom. The N-methyl and N'-methyl protons would likely appear as distinct singlets or doublets if coupled to an N-H proton, with their chemical shifts influenced by their position relative to the carbonyl and cyclohexyl groups. Based on data from analogous structures like 1,3-dimethylurea (B165225), the N-H proton signal is expected around 5.7 ppm, while the methyl protons would appear near 2.5 ppm. chemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A distinct signal would be observed for each unique carbon atom in the molecule. The carbonyl carbon of the urea (B33335) group is particularly characteristic, appearing significantly downfield (typically >160 ppm). The carbons of the cyclohexyl ring would appear in the aliphatic region, with the carbon atom directly bonded to the nitrogen showing a downfield shift. The two methyl carbons would also be readily identifiable in the upfield region of the spectrum.
Beyond static structural analysis, NMR is a powerful technique for real-time reaction monitoring. By acquiring spectra at regular intervals, the consumption of reactants and the formation of products, including this compound, can be quantified, providing valuable kinetic and mechanistic information.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C=O | - | ~160-165 | Carbonyl carbon, highly deshielded. |
| Cyclohexyl C-N | ~3.5-4.0 (methine H) | ~50-55 | Carbon and proton directly attached to nitrogen. |
| Cyclohexyl CH₂ | ~1.0-2.0 (multiplets) | ~25-35 | Remaining carbons of the cyclohexyl ring. |
| N-CH₃ | ~2.6-2.8 (singlet) | ~27-30 | Methyl group on the cyclohexyl-substituted nitrogen. |
| N'-CH₃ | ~2.7-2.9 (doublet if coupled to N-H) | ~28-31 | Methyl group on the second nitrogen. |
| N-H | ~5.5-6.5 (broad singlet or triplet) | - | Amide proton, position can be solvent-dependent. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) excites molecules into higher vibrational states. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making these methods excellent for functional group identification.
The IR spectrum of this compound would be dominated by several key absorptions. A strong, prominent band between 1630 and 1680 cm⁻¹ is expected for the C=O stretching vibration (often called the Amide I band in ureas). Vibrations involving C-N stretching and N-H bending (Amide II band) typically appear in the 1500-1600 cm⁻¹ region. Sharp bands in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the cyclohexyl and methyl groups. A broader band, typically above 3300 cm⁻¹, would indicate the N-H stretching vibration. Data from the related compound N,N'-dicyclohexylurea shows a strong C=O stretch and prominent C-H and N-H vibrations, which would be analogous to those in this compound. chemicalbook.com
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Therefore, the C-C and C-H vibrations of the cyclohexyl ring would be expected to produce strong Raman scattering peaks.
Table 2: Characteristic Vibrational Frequencies for this compound Expected frequency ranges based on data from analogous urea compounds. chemicalbook.comchemicalbook.com
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium-Strong, Broad | Weak |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Very Strong | Medium |
| N-H Bend / C-N Stretch (Amide II) | 1520 - 1580 | Medium-Strong | Weak |
| CH₂ Scissoring/Bending | 1440 - 1470 | Medium | Medium |
| C-N Stretch | 1250 - 1350 | Medium | Medium |
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. In MS, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.
For this compound (Molecular Formula: C₉H₁₈N₂O), the molecular weight is 170.25 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z 170. The fragmentation of this ion would follow predictable pathways based on the stability of the resulting fragments. Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atoms is a common pathway. This could result in the loss of the cyclohexyl radical (C₆H₁₁) to give a fragment at m/z 87, or cleavage of the C-N bond within the ring.
McLafferty Rearrangement: While less common for this structure, hydrogen rearrangement followed by cleavage could occur.
Cleavage of the Urea Backbone: Fragmentation can occur on either side of the carbonyl group, leading to characteristic iminium ions. For instance, cleavage between the carbonyl carbon and the dimethyl-substituted nitrogen could lead to a [C₇H₁₃NO]⁺˙ fragment.
Analysis of the mass spectrum of the related fragment N-methyl-cyclohexanamine shows a base peak corresponding to the loss of a methyl group, indicating the stability of the resulting iminium ion. nist.gov Similarly, the mass spectrum of 1,3-dimethylurea shows major fragments at m/z 58 and 30, corresponding to cleavage around the carbonyl group. nist.gov These patterns suggest that the fragmentation of this compound would be dominated by cleavages at the C-N bonds.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 170 | [C₉H₁₈N₂O]⁺˙ | Molecular Ion |
| 113 | [C₆H₁₁NHCH₃]⁺˙ | Loss of •CONH₂ fragment |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage with loss of •N(CH₃)C(O)NHCH₃ |
| 87 | [CH₃NHC(O)N(CH₃)]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |
| 58 | [CH₃NH=CH₂]⁺ | Cleavage of N-cyclohexyl bond and rearrangement |
Computational Chemistry and Molecular Modeling
Computational chemistry provides a theoretical framework to complement experimental findings. Using the principles of quantum mechanics, molecular modeling techniques can predict molecular structure, properties, and reactivity, offering insights that are often difficult to obtain through experimentation alone.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. materials.internationalkenkyugroup.org By approximating the electron density of a system, DFT can calculate various properties, including optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional structure. The calculated vibrational frequencies from this optimized structure can be compared with experimental IR and Raman spectra to validate the computational model. academicjournals.org
The HOMO-LUMO energy gap is a key parameter derived from DFT calculations that indicates the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability, while a small gap implies higher reactivity. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can predict sites for electrophilic and nucleophilic attack. For a urea derivative, the MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen, indicating it as a site for electrophilic attack, while positive potential (blue) would be concentrated around the N-H proton, making it a potential hydrogen bond donor. materials.international
Table 4: Properties of this compound Obtainable from DFT Calculations
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles for the lowest energy structure. |
| Vibrational Frequencies | Predicts IR and Raman spectra, aiding in the assignment of experimental bands. |
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites for intermolecular interactions. |
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds. chemistrysteps.com this compound has several rotatable bonds, leading to multiple possible conformations with different energies.
The primary conformational considerations for this molecule are the conformation of the cyclohexyl ring and the rotation around the C-N bonds of the urea group. The cyclohexyl ring strongly prefers a chair conformation to minimize angle and torsional strain. In this chair form, the bulky urea substituent would be expected to predominantly occupy an equatorial position to avoid destabilizing 1,3-diaxial interactions. lumenlearning.com
Further conformational complexity arises from rotation around the C(O)-N bonds. These bonds have partial double-bond character, which can lead to distinct rotational barriers and stable planar or near-planar arrangements of the urea backbone. Computational energy minimization studies can be performed by systematically rotating these bonds and calculating the potential energy at each step. This process generates a potential energy surface, the minima of which correspond to the most stable conformations of the molecule. These calculations would determine the preferred orientation of the methyl groups and the cyclohexyl ring relative to the carbonyl group, providing a detailed picture of the molecule's most likely shape in the gas phase or in non-polar solvents.
Quantum Chemical Descriptors for Structure-Activity Relationships
A comprehensive analysis of the quantum chemical descriptors of this compound provides crucial insights into its molecular structure, reactivity, and potential biological activity. These descriptors, derived from theoretical calculations, are fundamental in establishing structure-activity relationships (SAR), which are pivotal in the fields of medicinal chemistry and materials science. The electronic and structural properties quantified by these descriptors help in predicting the behavior of the molecule in various chemical and biological systems.
The primary quantum chemical parameters of interest include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), and the resulting EHOMO-ELUMO energy gap (ΔE). These frontier molecular orbitals are central to the chemical reactivity of a molecule. EHOMO is an indicator of the molecule's ability to donate electrons, while ELUMO signifies its capacity to accept electrons. A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability.
From these fundamental energy values, several other important quantum chemical descriptors can be calculated, which further characterize the molecule's reactivity profile. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates greater stability and lower reactivity.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It is a measure of the molecule's polarizability.
Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from its surroundings. It is calculated as ω = μ² / (2η).
The following table outlines the key quantum chemical descriptors and their significance in the context of structure-activity relationships.
| Descriptor | Symbol | Formula | Significance in Structure-Activity Relationships |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Relates to the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential | I | -EHOMO | Measures the tendency to become a cation. |
| Electron Affinity | A | -ELUMO | Measures the tendency to become an anion. |
| Electronegativity | χ | (I + A) / 2 | Indicates the ability to attract electrons in a chemical bond. |
| Chemical Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates polarizability. |
| Chemical Potential | μ | -χ | Represents the escaping tendency of electrons. |
| Electrophilicity Index | ω | μ² / (2η) | Quantifies the electrophilic nature of the molecule. |
Q & A
Q. What experimental protocols are recommended for synthesizing N-Cyclohexyl-N,N'-dimethylurea in laboratory settings?
A common method involves reacting cyclohexyl isocyanate with dimethylamine under anhydrous conditions. Key steps include:
- Using a stoichiometric ratio of reagents in a dry solvent (e.g., dichloromethane or THF).
- Monitoring reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy.
- Purifying the product via recrystallization from ethanol or column chromatography to remove unreacted precursors .
- Validating purity through melting point analysis (e.g., observed range 160–162°C) and HPLC .
Q. How can researchers characterize the crystal structure of this compound?
X-ray crystallography is the gold standard for structural determination. Methodological considerations include:
- Growing single crystals via slow evaporation from a polar aprotic solvent (e.g., acetonitrile).
- Collecting diffraction data using a monoclinic system (space group P2₁/n) and refining parameters (e.g., bond angles, torsional strain) with software like SHELX .
- Cross-validating results with spectroscopic techniques (e.g., FT-IR for urea C=O stretching at ~1650 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if airborne particles are generated .
- Ventilation: Conduct experiments in a fume hood to prevent inhalation exposure.
- Waste Disposal: Neutralize residues with aqueous sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can electronic properties of this compound be analyzed for applications in materials science?
Soft X-ray spectroscopy (XE/XA) and density functional theory (DFT) calculations are used to study:
- HOMO-LUMO gaps: Experimental XE spectra at ~394 eV correlate with transitions from N 1s orbitals to antibonding states. DFT-calculated gaps (~5.7 eV) help predict reactivity .
- Charge distribution: Methyl and cyclohexyl groups alter electron density at the urea core, influencing hydrogen-bonding capacity and solubility .
Q. What strategies optimize this compound derivatives for biological activity studies?
- Structure-activity relationship (SAR): Modify substituents (e.g., halogenation at the phenyl ring) to enhance binding to enzyme active sites. For example, brominated analogs show improved stability in biological media .
- In vitro assays: Test inhibitory effects on ATP synthase using carbodiimide analogs (e.g., DCCD) as mechanistic probes .
Q. How can researchers address data gaps in toxicological profiles of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
